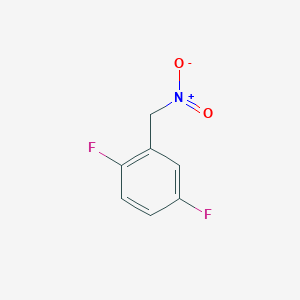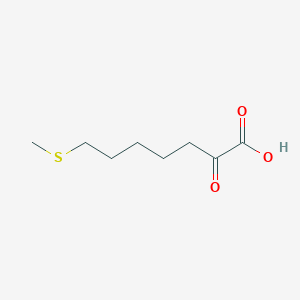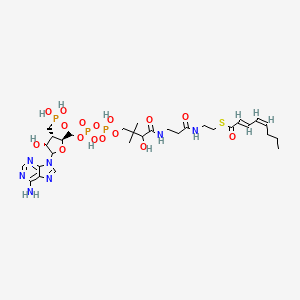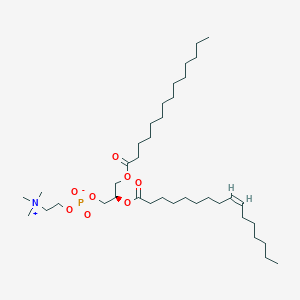
1-tetradecanoyl-2-(9Z-hexadecenoyl)-sn-glycero-3-phosphocholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-myristoyl-2-palmitoleoyl-sn-glycero-3-phosphocholine is a phosphatidylcholine 30:1 in which the acyl groups at positions 1 and 2 are myristoyl and palmitoleoyl respectively. It has a role as a mouse metabolite. It is a phosphatidylcholine 30:1 and a tetradecanoate ester. It derives from a palmitoleic acid.
Aplicaciones Científicas De Investigación
Lipid Membrane Interaction Studies
1-Tetradecanoyl-2-(9Z-hexadecenoyl)-sn-glycero-3-phosphocholine is useful in researching the interactions between small molecules and lipid membranes. For example, a study used supported lipid bilayers (SLBs) patterned inside a flow cell to observe interactions with various molecules. The research demonstrated how different lipid compositions in the SLBs could affect these interactions, offering insights into drug development and analysis (Huang et al., 2013).
Molecular Synthesis and Characterization
Researchers have synthesized and characterized various molecular species related to 1-tetradecanoyl-2-(9Z-hexadecenoyl)-sn-glycero-3-phosphocholine. These include studies on archaebacterial lipids, where specific lipid species were synthesized and analyzed through techniques like surface pressure–surface area isotherms (Yamauchi et al., 1991).
Biophysical Properties and Phase Behavior
The biophysical properties and phase behavior of these phosphocholines are important areas of study. For instance, research on algal phospholipids like 1,2-dioleoyl-sn-glycero-3-phosphocholine in high-temperature water has provided insights into the kinetics and pathways of these molecules under extreme conditions, which is significant for understanding their behavior in different environments (Changi et al., 2012).
Fluorescence Spectroscopy in Fusion Mechanisms
Fluorescence spectroscopy has been employed to investigate the molecular-level mechanisms of fusion and hemifusion in lipid vesicles containing compounds similar to 1-tetradecanoyl-2-(9Z-hexadecenoyl)-sn-glycero-3-phosphocholine. This research provides evidence for extended phospholipid conformations during membrane fusion, contributing to the understanding of lipid bilayer dynamics (Holopainen et al., 1999).
Liposome Formation and Stability
The compound has been used in the synthesis of stable polymerized liposomes under mild conditions, contributing to the field of lipid-based drug delivery systems and membrane modeling. Such studies offer insights into the construction of highly stable polymerized liposomes, which are crucial for various biomedical applications (Sadownik et al., 1986).
Propiedades
Nombre del producto |
1-tetradecanoyl-2-(9Z-hexadecenoyl)-sn-glycero-3-phosphocholine |
|---|---|
Fórmula molecular |
C38H74NO8P |
Peso molecular |
704 g/mol |
Nombre IUPAC |
[(2R)-2-[(Z)-hexadec-9-enoyl]oxy-3-tetradecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C38H74NO8P/c1-6-8-10-12-14-16-18-19-21-23-25-27-29-31-38(41)47-36(35-46-48(42,43)45-33-32-39(3,4)5)34-44-37(40)30-28-26-24-22-20-17-15-13-11-9-7-2/h16,18,36H,6-15,17,19-35H2,1-5H3/b18-16-/t36-/m1/s1 |
Clave InChI |
XGGMHQYOVYWRLV-IZNHTBNISA-N |
SMILES isomérico |
CCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCC/C=C\CCCCCC |
SMILES canónico |
CCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCC=CCCCCCC |
Descripción física |
Solid |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





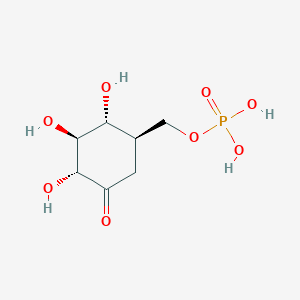

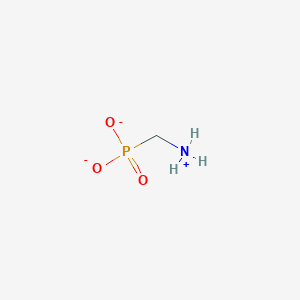
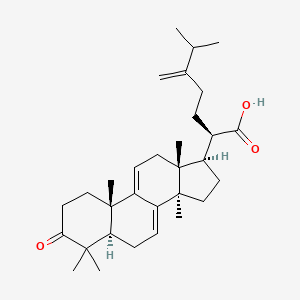
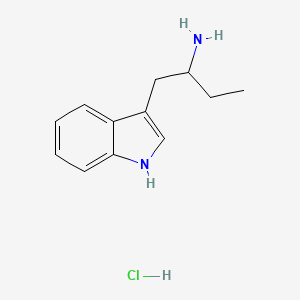
![1-Tert-butyl-6-methyl-3-(1-naphthalenylmethyl)-4-pyrazolo[3,4-d]pyrimidinamine](/img/structure/B1262770.png)
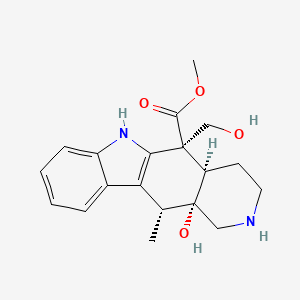
![trans-2-Enoyl-OPC4-CoA; (Acyl-CoA); [M+H]+](/img/structure/B1262777.png)
![N-phenylcarbamic acid [(2R,3R,4S,5R,6S)-5-[anilino(oxo)methoxy]-2-(hydroxymethyl)-6-methoxy-3-[oxo-[4-(trifluoromethyl)anilino]methoxy]-4-oxanyl] ester](/img/structure/B1262779.png)
